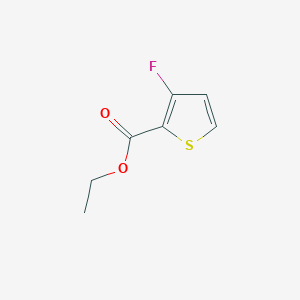
Ethyl 3-fluorothiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-fluorothiophene-2-carboxylate is a chemical compound with the molecular formula C7H7FO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-fluorothiophene-2-carboxylate can be achieved through several methods. One common approach involves the Schiemann reaction, where 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate is subjected to fluorination. The product, mthis compound, is then saponified and decarboxylated to yield 3-fluorothiophene . Another method involves the direct fluorination of thiophene using molecular fluorine, although this process is less selective and requires careful control of reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the process, making it suitable for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-fluorothiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced, leading to different derivatives.
Condensation Reactions: The compound can participate in condensation reactions with other molecules to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include molecular fluorine, triethylamine, and acetonitrile. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated thiophene derivatives, while oxidation and reduction can lead to different oxidation states of the thiophene ring .
Wissenschaftliche Forschungsanwendungen
Ethyl 3-fluorothiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique properties make it useful in the study of biological systems and interactions.
Industry: The compound is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs)
Wirkmechanismus
The mechanism of action of ethyl 3-fluorothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The thiophene ring can interact with enzymes and receptors, influencing their activity and leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-fluorothiophene-2-carboxylate can be compared with other fluorinated thiophene derivatives, such as:
3-Fluorothiophene: Lacks the ethyl ester group, resulting in different chemical properties and applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
2-Fluorothiophene: Fluorine atom is positioned differently, leading to variations in reactivity and stability
Eigenschaften
Molekularformel |
C7H7FO2S |
|---|---|
Molekulargewicht |
174.19 g/mol |
IUPAC-Name |
ethyl 3-fluorothiophene-2-carboxylate |
InChI |
InChI=1S/C7H7FO2S/c1-2-10-7(9)6-5(8)3-4-11-6/h3-4H,2H2,1H3 |
InChI-Schlüssel |
CILGCUGNHOISJT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=CS1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl 2-[5-(4-bromophenyl)-1H-imidazol-2-yl]-4-methylpyrrolidine-1-carboxylate](/img/structure/B13984804.png)
![2-Bromo-5-[chloro(2,4-dichlorophenyl)methyl]pyridine](/img/structure/B13984811.png)

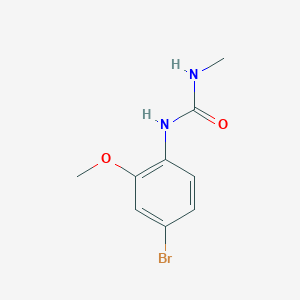
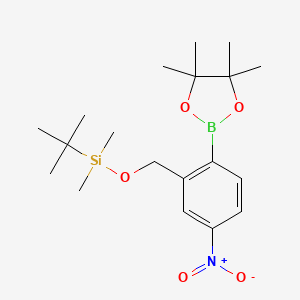
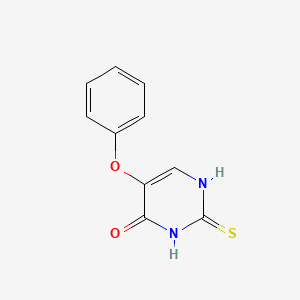

![5-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13984849.png)
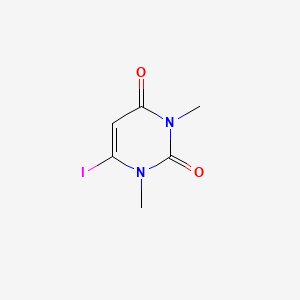


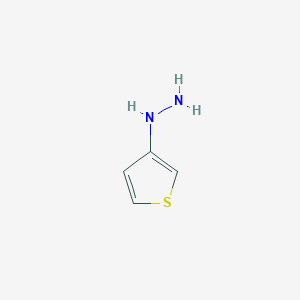

![1-(2-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B13984883.png)
